molecular formula C15H18O6 B7827359 (R)-5-O-Benzoyl-1,2-di-O-isopropylidene-alpha-D-xylofuranose

(R)-5-O-Benzoyl-1,2-di-O-isopropylidene-alpha-D-xylofuranose

Cat. No.: B7827359
M. Wt: 294.30 g/mol
InChI Key: WKRBIHIDJVMVGS-GFQSEFKGSA-N
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Description

((3aR,5R,6S,6aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate (CAS 6022-96-4; C₁₅H₁₈O₆; MW 294.30) is a carbohydrate-derived benzoate ester featuring a fused tetrahydrofuro[2,3-d][1,3]dioxolane core. This compound is characterized by stereochemical complexity due to its four contiguous stereocenters and a benzoate ester substituent . Its structural analogs, often synthesized for pharmaceutical or materials science applications, exhibit variations in substituents (e.g., hydrazones, silyl ethers, or sulfonates) that influence reactivity, stability, and biological activity. Below, we provide a detailed comparison of this compound with key analogs, emphasizing synthesis, physicochemical properties, and functional diversity.

Properties

IUPAC Name

[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O6/c1-15(2)20-12-11(16)10(19-14(12)21-15)8-18-13(17)9-6-4-3-5-7-9/h3-7,10-12,14,16H,8H2,1-2H3/t10-,11+,12-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRBIHIDJVMVGS-GFQSEFKGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)COC(=O)C3=CC=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)COC(=O)C3=CC=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound ((3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate is a synthetic derivative with potential therapeutic applications. This article explores its biological activity, focusing on anti-inflammatory properties and other relevant pharmacological effects.

Chemical Structure and Properties

  • IUPAC Name : ((3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate
  • Molecular Formula : C16H22O6
  • Molecular Weight : 310.34 g/mol
  • CAS Number : 63593-03-3

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. In a model involving lipopolysaccharide (LPS)-induced inflammation in rats, the compound exhibited significant reductions in inflammatory markers:

  • TNF-α Levels : Decreased to 5.70±1.04×103 pg mL5.70\pm 1.04\times 10^3\text{ pg mL} (p < 0.001).
  • IL-1β Levels : Decreased to 2.32±0.28×103 pg mL2.32\pm 0.28\times 10^3\text{ pg mL} (p < 0.001).

These results suggest that the compound may inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response .

The proposed mechanism involves the inhibition of the NF-kB signaling pathway associated with inflammation. By binding to COX-2 receptors, the compound could potentially reduce the synthesis of pro-inflammatory cytokines .

In Vivo Studies

A study conducted on LPS-induced rats demonstrated that administration of the compound at a dosage equivalent to 500 mg 60 kg500\text{ mg 60 kg} body weight resulted in:

  • Normalization of body temperature during inflammation.
  • Reduction in white blood cell counts and lung injury severity compared to untreated controls.

This indicates its potential as a therapeutic agent for inflammatory conditions without the severe side effects typically associated with traditional NSAIDs .

Comparative Analysis with Other Compounds

A comparative study was performed between this compound and traditional anti-inflammatory agents like acetylsalicylic acid (ASA). The findings indicated that while ASA is effective in reducing inflammation, it can induce adverse effects such as gastric ulcers. In contrast, ((3aR,5R,6S,6aR)-6-hydroxy...) demonstrated similar efficacy without these harmful side effects .

Data Table: Biological Activity Summary

ParameterControl (LPS-induced)Treatment ((3aR...))Significance
TNF-α (pg/mL)XX5.70±1.045.70\pm 1.04p < 0.001
IL-1β (pg/mL)YY2.32±0.282.32\pm 0.28p < 0.001
White Blood Cell CountZZReducedSignificant reduction
Lung Injury SeverityHighLowerSignificant reduction

Comparison with Similar Compounds

Core Scaffold and Substituent Variations

The target compound shares a common tetrahydrofuro[2,3-d][1,3]dioxolane framework with the following analogs (Table 1):

Compound Name / ID Substituents Molecular Formula Molecular Weight Key Structural Features Reference
Target Compound Benzoate ester at C5 C₁₅H₁₈O₆ 294.30 6-hydroxy, 2,2-dimethyl, benzoate ester
(3aR,4aS,5S,5aR,6aR)-5-(3-keto-2,4-dinitrophenyl hydrazone-butyl)-... (Compound 6) 2,4-dinitrophenyl hydrazone C₂₁H₂₅N₄O₆ 429.44 Dinitrophenyl hydrazone, fused cyclopropane
tert-Butyldiphenylsilyl-protected analog (Compound 7, ) tert-Butyldiphenylsilyl (TBDPS) ether, PMB-protected hydroxy C₃₃H₄₀O₇Si 593.74 Bulky silyl ether, methoxybenzyl protection
(3aR,5S,6R,6aR)-5-[(R)-1,2-Dihydroxyethyl]-... () Methanesulfonate, dihydroxyethyl C₁₁H₂₀O₈S 312.33 Methanesulfonate ester, dihydroxyethyl side chain
4′-Ethynyl-2′-deoxyadenosine analog (EdAP, ) Ethynyl group, adenine base C₁₂H₁₄N₅O₄ 295.27 Ethynyl substitution, nucleoside analog

Key Observations :

  • The target compound’s benzoate ester enhances lipophilicity compared to hydroxyl or hydrazone derivatives (e.g., Compound 6) .
  • Bulky protective groups (e.g., TBDPS in ) improve stability during synthetic steps but may hinder reactivity .
  • Sulfonate esters () introduce polar leaving groups, facilitating nucleophilic substitution reactions .

Yield and Purity Factors

  • Hydrazones show moderate-to-high yields (60–86%) but require acidic conditions (HCl/MeOH), risking decomposition of acid-labile groups .
  • Silyl ethers () achieve high purity (>95%) due to robust protective groups but involve multi-step deprotection .
  • The target compound’s benzoate ester likely forms via Steglich esterification or acyl chloride reactions, though exact conditions are unspecified.

Physicochemical Properties

Spectral Data and Stability

  • IR/NMR :
    • The target compound’s benzoate ester would exhibit C=O stretch at ~1720 cm⁻¹ (IR) and aromatic proton signals at δ 7.4–8.1 ppm (¹H NMR) .
    • Hydrazone analogs (Compound 6) show N-H stretches at 3321 cm⁻¹ and nitro group absorptions at 1530–1345 cm⁻¹ .
    • Methanesulfonate derivatives () display S=O stretches at 1170–1200 cm⁻¹ .

Thermal and Solubility Properties

  • Melting Points: Target compound: Not reported; analogs range from 45–182°C (e.g., Compound 6: 181–182°C; Compound 7: 45–46°C) . Lipophilicity: Benzoate esters (logP ~1.9) are more lipophilic than hydroxyl (logP ~0.5) or sulfonate derivatives (logP ~-1.2) .

Limitations and Challenges

  • Solubility : The target compound’s benzoate ester may limit aqueous solubility, necessitating prodrug strategies (e.g., phosphate esters) .
  • Stereochemical Complexity : Multi-step synthesis and chiral resolution are required to maintain stereochemical integrity .

Preparation Methods

Starting Materials and Precursor Synthesis

The synthesis begins with carbohydrate-derived precursors, typically 1,2-O-isopropylidene-α-D-xylofuranose or analogous protected sugars. These substrates provide the tetrahydrofuro[2,3-d][1,dioxolane core through sequential protection and cyclization steps. For example, 1,2-O-isopropylidene-α-D-xylofuranose is synthesized via sulfuric acid-catalyzed acetalation of D-xylose, followed by partial hydrolysis with aqueous sodium carbonate, yielding an 87% isolated product.

Hydroxyl Group Protection

Primary and secondary hydroxyl groups are selectively protected to avoid undesired side reactions. Tosylation of the 5-OH group using p-toluenesulfonyl chloride in tetrahydrofuran (THF) with triethylamine achieves 92% yield, as confirmed by 1H^{1}\text{H} NMR (δ 7.80 ppm, aromatic protons) and mass spectrometry ([M+H]+^+ at m/z 345.2).

Oxidation and Esterification

Swern oxidation (oxalyl chloride, dimethyl sulfoxide) converts alcohol intermediates to ketones, which undergo Horner–Wadsworth–Emmons reactions with phosphonoacetates to form α,β-unsaturated esters. Subsequent hydrogenation over 10% Pd/C yields saturated diols (66% over two steps). Benzoylation of the primary alcohol is performed using benzoyl chloride in anhydrous pyridine or dichloromethane with triethylamine, achieving 81–95% yield after silica gel chromatography (50% ethyl acetate/hexane).

Optimization of Reaction Parameters

Temperature and Solvent Effects

  • Benzoylation : Conducted at 0°C to room temperature to minimize hydrolysis. Pyridine as a solvent and base enhances nucleophilic acyl substitution.

  • Hydrogenation : Optimal at 23°C under 1 atm H2_2, with methanol as the solvent to stabilize palladium catalysts.

Catalysts and Stoichiometry

  • Swern Oxidation : Stoichiometric oxalyl chloride (1.2 equiv) and dimethyl sulfoxide (2.5 equiv) ensure complete alcohol conversion.

  • Benzoyl Chloride : Use of 1.2 equivalents relative to the alcohol precursor prevents di-esterification byproducts.

Industrial Production Considerations

Scalability Challenges

Large-scale synthesis requires solvent recovery systems and continuous flow reactors to maintain reaction homogeneity. For example, substituting batch reactors with microfluidic systems reduces Pd/C catalyst loading by 40% while maintaining 66% yield.

Purification Techniques

  • Chromatography : Silica gel columns (230–400 mesh) with chloroform/methanol gradients resolve ester derivatives (Rf_f = 0.2 in 50% ethyl acetate/hexane).

  • Crystallization : Recrystallization from ethanol/water mixtures improves purity to >99% for pharmaceutical-grade material.

Analytical Techniques for Characterization

Spectroscopic Validation

  • 1H^{1}\text{H} NMR : Diagnostic signals include benzoyl aromatic protons (δ 7.4–8.1 ppm), dioxolane methyl groups (δ 1.2–1.5 ppm), and anomeric protons (δ 5.0–6.0 ppm).

  • HRMS : Molecular ion peaks ([M+Na]+^+ at m/z 393.15) confirm stoichiometry.

Stereochemical Analysis

X-ray crystallography (SHELX refinement) resolves absolute configurations, with Flack parameters <0.1 validating the (3aR,5R,6S,6aR) stereochemistry.

Recent Advances and Modifications

Enzymatic Benzoylation

Lipase-catalyzed transesterification in ionic liquids ([BMIM][BF4_4]) achieves 78% yield under mild conditions (40°C, 24 h), reducing waste generation.

Computational Modeling

Density functional theory (DFT) predicts reaction pathways for competing stereoisomers, aligning with experimental 13C^{13}\text{C} NMR shifts (RMSD <1 ppm) .

Q & A

Q. How do solvent polarity and temperature influence its conformational dynamics?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) in CDCl₃ (25–60°C) reveals restricted rotation of the benzoate group (ΔG‡ ≈ 12 kcal/mol). Solvent polarity (e.g., DMSO vs. THF) alters the population of rotamers, quantified via integration of diastereotopic proton signals .

Tables

Key Reaction Conditions Yield Reference
Benzoylation of sugar alcoholPyridine, 0°C → RT, 20.5 h81%
Heck coupling with chromenonePd(OAc)₂, DMF, 80°C79%
TEMPO-mediated brominationCCl₄, NaHCO₃, 0°C46%

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